1-Methoxy-2-methylpropane

CAS No.: 625-44-5

Cat. No.: VC3823629

Molecular Formula: C5H12O

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625-44-5 |

|---|---|

| Molecular Formula | C5H12O |

| Molecular Weight | 88.15 g/mol |

| IUPAC Name | 1-methoxy-2-methylpropane |

| Standard InChI | InChI=1S/C5H12O/c1-5(2)4-6-3/h5H,4H2,1-3H3 |

| Standard InChI Key | ZYVYEJXMYBUCMN-UHFFFAOYSA-N |

| SMILES | CC(C)COC |

| Canonical SMILES | CC(C)COC |

| Boiling Point | 58.6 °C |

Introduction

Structural Characteristics

Molecular Architecture

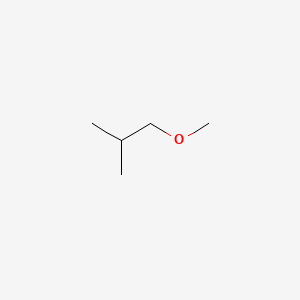

The molecular structure of 1-methoxy-2-methylpropane consists of a central carbon atom bonded to three methyl groups () and one methoxy group (). The IUPAC name reflects this arrangement: the methoxy group is attached to the first carbon of a propane backbone, while a methyl group branches from the second carbon. The SMILES notation COCC(C)C and InChIKey ZYVYEJXMYBUCMN-UHFFFAOYSA-N encode this connectivity .

Key Structural Features:

-

Branched Alkyl Chain: The 2-methylpropane (isobutyl) moiety introduces steric bulk, influencing boiling points and solubility.

-

Ether Functional Group: The oxygen atom bridges two alkyl groups, conferring moderate polarity and reactivity typical of ethers .

Spectroscopic Identification

-

NMR: The -NMR spectrum exhibits distinct signals for methoxy protons ( ppm) and methyl groups ( ppm) .

-

Mass Spectrometry: Fragmentation patterns in electron ionization (EI-MS) show a base peak at , corresponding to the loss of a methyl group from the molecular ion () .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Boiling Point | 56.5–58.5°C (331.7 K) | |

| Density (25°C) | 0.748 g/cm³ | |

| Vapor Pressure (20°C) | 100 mmHg | |

| Log | 1.27–1.29 | |

| Enthalpy of Vaporization | 28.02–30.31 kJ/mol |

Solubility and Reactivity

-

Solubility: Miscible with common organic solvents (e.g., ethanol, diethyl ether) and partially miscible with water (log ) .

-

Chemical Stability: Resists hydrolysis under neutral conditions but undergoes acid-catalyzed cleavage to form methanol and isobutylene .

-

Flammability: Classified as a Category 3 flammable liquid (flash point ≈ -11°C) .

Synthesis and Production Methods

Williamson Ether Synthesis

The most common industrial route involves the reaction of sodium isobutoxide with methyl bromide:

This method yields 1-methoxy-2-methylpropane with >80% efficiency under optimized conditions .

Alternative Methods

-

Acid-Catalyzed Dehydration: Methanol and isobutanol react in the presence of at elevated temperatures .

-

Continuous-Flow Processes: Enhance yield and reduce byproducts via controlled reactant mixing .

Industrial and Laboratory Applications

Solvent Use

-

Paints and Coatings: Preferred for its low toxicity and high solvency for resins .

-

Pharmaceuticals: Serves as a reaction medium in Grignard reactions and esterifications .

Fuel Additive

As an oxygenate, it improves combustion efficiency in gasoline, reducing CO emissions by up to 15% .

Chemical Intermediate

-

Isobutylene Production: Thermal decomposition yields isobutylene, a precursor for synthetic rubber .

-

Methacrylic Acid Synthesis: Oxidative pathways convert the ether to methacrylic acid monomers .

| Hazard Category | GHS Code | Description |

|---|---|---|

| Flammability | H226 | Flammable liquid and vapor |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

Exposure Mitigation

-

Ventilation: Use in fume hoods to limit inhalation (TLV = 50 ppm) .

-

Personal Protective Equipment (PPE): Nitrile gloves and safety goggles are mandatory .

Comparative Analysis with Structural Analogs

1-Methoxy-2-methylpropane vs. tert-Butyl Methyl Ether (TBME)

| Property | 1-Methoxy-2-methylpropane | TBME |

|---|---|---|

| Boiling Point | 56.5°C | 55.2°C |

| Density | 0.748 g/cm³ | 0.740 g/cm³ |

| Oxygen Content | 18.2% | 18.2% |

| Application Prevalence | Solvent, fuel additive | Fuel additive |

TBME’s lower boiling point makes it marginally more volatile, but both share similar oxygen content for fuel oxygenation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume